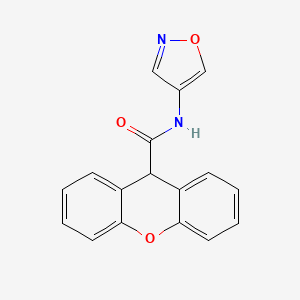

N-(异噁唑-4-基)-9H-黄色素-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is an important class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .

Synthesis Analysis

Isoxazoles can be synthesized through various methods. One of the main ones is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage, allowing one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can vary widely depending on the specific compound and its substituents .科学研究应用

Medicinal Chemistry and Drug Development

Isoxazoles have been a subject of intense research in medicinal chemistry due to their synthetic accessibility and intriguing biological activities. N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide derivatives have shown promise as potential drug candidates. Their antimicrobial, antiviral, antitumor, anti-inflammatory, and immunomodulating properties make them attractive targets for drug development .

Antifungal Agents

Researchers have synthesized various isoxazole analogs, including N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide derivatives, to explore their antifungal activity. These compounds have been tested against fungal pathogens such as Botrytis cinerea and Rhizoctonia cerealis. Understanding their mode of action and efficacy can lead to novel antifungal therapies .

Antiproliferative Activity

Compound 5a, a derivative of N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide, has demonstrated potent antiproliferative activity against various cancer cell lines. Its selective cytotoxicity against cancer cells while sparing normal cells (HEK-293) highlights its potential as an anticancer agent .

作用机制

The mechanism of action of isoxazole compounds can vary depending on the specific compound and its biological activity. For example, some isoxazole compounds can modulate glutamatergic neurotransmission through ionotropic glutamate N-methyl-D-aspartate (NMDA) or 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors .

安全和危害

未来方向

Isoxazole compounds continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

属性

IUPAC Name |

N-(1,2-oxazol-4-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-17(19-11-9-18-21-10-11)16-12-5-1-3-7-14(12)22-15-8-4-2-6-13(15)16/h1-10,16H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLMIXDWRHDGHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CON=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2696207.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2696208.png)

![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)

![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)

carboxamide](/img/structure/B2696225.png)